BMS-684

Description

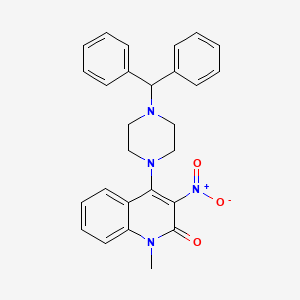

The exact mass of the compound 4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone is 454.20049070 g/mol and the complexity rating of the compound is 755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3/c1-28-23-15-9-8-14-22(23)25(26(27(28)32)31(33)34)30-18-16-29(17-19-30)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVOLEKHEMYRBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BMS-684: A Technical Guide to its Mechanism of Action in T Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-684 is a small molecule inhibitor that targets the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical component of the immunological synapse, facilitating the adhesion, activation, and trafficking of T cells. By disrupting this binding, this compound modulates T cell responses, making it a compound of significant interest for treating T-cell mediated inflammatory diseases. This guide provides an in-depth look at its core mechanism of action, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Allosteric Inhibition of LFA-1

The primary mechanism of action of this compound is the allosteric inhibition of LFA-1. LFA-1, an integrin receptor expressed on the surface of T cells and other leukocytes, must undergo a conformational change from a low-affinity state to a high-affinity state to effectively bind its ligand, ICAM-1, which is expressed on antigen-presenting cells (APCs) and endothelial cells.

This compound binds to a specific allosteric site on the I-domain of the LFA-1 αL subunit. This binding locks the LFA-1 protein in its inactive, low-affinity conformation. By preventing the conformational shift required for high-affinity binding, this compound effectively blocks the LFA-1/ICAM-1 interaction. This disruption has several downstream consequences for T cell function:

-

Inhibition of T Cell Adhesion: Prevents the stable adhesion of T cells to APCs and endothelial cells, a prerequisite for T cell activation and extravasation into tissues.

-

Modulation of the Immunological Synapse: Destabilizes the formation of the immunological synapse, the highly organized interface between a T cell and an APC, which is necessary for sustained T cell receptor (TCR) signaling.

-

Suppression of T Cell Activation and Proliferation: By weakening the adhesive and co-stimulatory signals, this compound leads to reduced T cell activation, proliferation, and effector functions.

Caption: LFA-1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The potency of this compound has been characterized in various in vitro assays. The following table summarizes key quantitative data for the compound.

| Assay Type | Cell Type / System | Parameter | Value |

| LFA-1/ICAM-1 Adhesion Assay | Human T-lymphocytes (HUT-78) | IC50 | 3.0 ± 0.5 nM |

| Mixed Lymphocyte Reaction (MLR) | Human PBMCs | IC50 | 15 ± 4 nM |

| Antigen-Specific T Cell Proliferation | Tetanus Toxoid-stimulated PBMCs | IC50 | 25 ± 7 nM |

| IL-2 Production Assay | Stimulated Human T-cells | IC50 | 20 ± 6 nM |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize this compound.

T Cell Adhesion Assay

This assay quantifies the ability of an inhibitor to block the adhesion of T cells to a substrate coated with ICAM-1.

-

Plate Coating: 96-well microplates are coated with recombinant human ICAM-1 (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Plates are then washed with PBS and blocked with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

-

Cell Preparation: Human T cells (e.g., HuT-78 cell line or primary T cells) are labeled with a fluorescent dye such as Calcein-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) for 30 minutes at 37°C.

-

Inhibitor Incubation: Labeled T cells are washed and resuspended in assay buffer. The cells are then pre-incubated with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Adhesion Step: The pre-incubated T cells are added to the ICAM-1 coated wells. Adhesion is induced by adding a stimulating agent like PMA (Phorbol 12-myristate 13-acetate) or an activating anti-LFA-1 antibody. The plate is incubated for 30-60 minutes at 37°C.

-

Wash and Readout: Non-adherent cells are removed by gentle washing. The fluorescence of the remaining adherent cells is quantified using a fluorescence plate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined by non-linear regression analysis.

Caption: Experimental workflow for a T cell adhesion assay.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the immunosuppressive activity of a compound on T cell proliferation and cytokine production in response to allogeneic stimulation.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Setup: PBMCs from one donor (responder cells) are mixed with irradiated or mitomycin-C-treated PBMCs from the second donor (stimulator cells) in a 96-well plate. The treatment of stimulator cells prevents their proliferation while keeping them capable of activating the responder cells.

-

Compound Treatment: this compound is serially diluted and added to the co-cultures at the time of plating. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: The plates are incubated for 5 days at 37°C in a humidified CO2 incubator.

-

Proliferation Readout: On day 4, [3H]-thymidine is added to each well. The plate is incubated for an additional 18-24 hours. Cells are then harvested onto filter mats, and the incorporation of [3H]-thymidine (a measure of DNA synthesis and cell proliferation) is measured using a scintillation counter.

-

Cytokine Readout (Optional): On day 3 or 4, supernatant can be collected from parallel wells to measure cytokine levels (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead array.

-

Data Analysis: The counts per minute (CPM) are used to calculate the percentage of inhibition of proliferation compared to the vehicle control. IC50 values are then calculated.

An In-Depth Technical Guide to BMS-684 and the Diacylglycerol Kinase α (DGKα) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selective Diacylglycerol Kinase α (DGKα) inhibitor, BMS-684, and its interaction with the DGKα signaling pathway. DGKα is a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. By inhibiting DGKα, this compound enhances T-cell effector functions, promoting anti-tumor immunity. This document details the mechanism of action of this compound, its quantitative biochemical and cellular activity, and provides detailed protocols for key experimental assays. Furthermore, it visually elucidates the DGKα signaling cascade and relevant experimental workflows through detailed diagrams.

Introduction to DGKα and Its Role in T-Cell Signaling

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2] In T-lymphocytes, the α and ζ isoforms of DGK are predominantly expressed and play a crucial role in regulating T-cell receptor (TCR) signaling.[3] Upon TCR engagement, phospholipase C-γ1 (PLCγ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and DAG.[1]

DAG is essential for the recruitment and activation of key downstream signaling molecules, including Protein Kinase C theta (PKCθ) and Ras Guanyl Nucleotide-Releasing Protein 1 (RasGRP1).[4][5] These molecules, in turn, activate signaling cascades such as the Ras-MAPK and NF-κB pathways, leading to T-cell activation, proliferation, and cytokine production.[5][6] DGKα acts as a molecular brake on this process by converting DAG to PA, thereby attenuating DAG-mediated signaling and rendering T-cells anergic or hyporesponsive.[2][7] Overexpression of DGKα in tumor-infiltrating lymphocytes (TILs) is a mechanism of immune evasion by cancer cells. Therefore, inhibition of DGKα presents a promising strategy to enhance anti-tumor immunity.

This compound: A Selective DGKα Inhibitor

This compound is a potent and selective small molecule inhibitor of DGKα.[8] Initially identified through a high-throughput phenotypic screen for compounds that could amplify T-cell proliferation, its target was later confirmed as DGKα.[9]

Mechanism of Action

This compound inhibits the enzymatic activity of DGKα, preventing the phosphorylation of DAG to PA. This leads to an accumulation of DAG at the immune synapse, resulting in enhanced and sustained signaling through the PKCθ and RasGRP1 pathways.[4][10] The restoration of these signaling cascades in the presence of this compound leads to increased T-cell activation, cytokine production (such as IL-2 and IFN-γ), and proliferation.[6][10]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound [9]

| Parameter | Value |

| DGKα IC50 (µM) | Data not explicitly found for this compound, but its optimized analog, BMS-502, has an IC50 of 0.0046 µM |

| DGKζ IC50 (µM) | Data not explicitly found for this compound, but its optimized analog, BMS-502, has an IC50 of 0.0021 µM |

| DGKβ IC50 (µM) | >10 |

| DGKγ IC50 (µM) | >10 |

| DGKδ IC50 (µM) | >10 |

| DGKε IC50 (µM) | >10 |

| DGKη IC50 (µM) | >10 |

| DGKι IC50 (µM) | 1.0 |

| DGKκ IC50 (µM) | >10 |

| DGKθ IC50 (µM) | >10 |

Table 2: Cellular Activity of this compound [9]

| Assay | Cell Type | Parameter | Value (µM) |

| T-Cell Proliferation | Primary Human CD4+ T-cells | EC50 | 2-4 |

| IFNγ Production | Human Whole Blood | EC50 | Data not explicitly found for this compound, but its optimized analog, BMS-502, has an EC50 of 0.28 µM |

Table 3: Physicochemical and Pharmacokinetic Properties of this compound [9]

| Property | Value |

| Human Liver Microsomal Stability (% remaining at 60 min) | 85 |

| Mouse Liver Microsomal Stability (% remaining at 60 min) | 75 |

| PAMPA Permeability (nm/sec) pH 5 | 670 |

| PAMPA Permeability (nm/sec) pH 7 | 952 |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on the DGKα signaling pathway.

DGKα Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for measuring the inhibitory activity of this compound on DGKα. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[11][12][13][14][15]

Materials:

-

Recombinant human DGKα

-

Diacylglycerol (DAG) substrate (e.g., 1,2-dioctanoyl-sn-glycerol)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound

-

Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) control.

-

Add 2.5 µL of DGKα enzyme diluted in Assay Buffer.

-

Add 5 µL of a mixture of DAG substrate and ATP in Assay Buffer to initiate the reaction. The final concentrations of DAG and ATP should be optimized based on the Kₘ values for DGKα.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of DGKα activity for each concentration of this compound and determine the IC50 value.

T-Cell Activation Assay (Flow Cytometry)

This protocol measures the effect of this compound on the expression of T-cell activation markers CD25 and CD69.[16][17][18][19]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

-

This compound

-

Fluorescently labeled antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Plate PBMCs or T-cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with plate-bound or soluble anti-CD3 and anti-CD28 antibodies.

-

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

Cell Staining:

-

Harvest the cells and wash with FACS buffer.

-

Resuspend the cells in FACS buffer containing the fluorescently labeled antibodies.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition: Acquire the data on a flow cytometer.

-

Data Analysis: Gate on the CD4+ and CD8+ T-cell populations and analyze the expression levels (Mean Fluorescence Intensity or percentage of positive cells) of CD25 and CD69.

Cytokine Production Assay (ELISA)

This protocol measures the effect of this compound on the secretion of IL-2 and IFN-γ from activated T-cells.[20][21][22][23][24]

Materials:

-

Human PBMCs or isolated T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3 and Anti-CD28 antibodies

-

This compound

-

Human IL-2 and IFN-γ ELISA kits

Procedure:

-

Cell Culture and Treatment:

-

Follow the same procedure as in the T-cell activation assay (Section 3.2, step 1).

-

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

ELISA: Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and determine the concentration of IL-2 and IFN-γ in each sample.

Intracellular Diacylglycerol (DAG) Measurement

This protocol outlines a method to quantify the effect of this compound on intracellular DAG levels.

Materials:

-

Human T-cells

-

RPMI-1640 medium

-

Anti-CD3 antibody

-

This compound

-

DAG Assay Kit (e.g., from Cayman Chemical or similar)

-

Lipid extraction solvents (e.g., chloroform, methanol)

Procedure:

-

Cell Culture and Treatment:

-

Culture T-cells and pre-treat with this compound or vehicle control.

-

Stimulate the cells with anti-CD3 antibody for a short duration (e.g., 5-15 minutes).

-

-

Lipid Extraction:

-

Immediately stop the reaction and harvest the cells.

-

Perform a lipid extraction using a suitable method (e.g., Bligh-Dyer method).

-

-

DAG Quantification:

-

Dry the lipid extract and resuspend in an appropriate buffer.

-

Measure the DAG concentration using a commercial DAG assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout.

-

-

Data Analysis: Normalize the DAG levels to the total protein content or cell number and compare the levels between treated and untreated cells.

Visualizing the DGKα Signaling Pathway and Experimental Workflows

The following diagrams were generated using the Graphviz DOT language to illustrate the core concepts discussed in this guide.

DGKα Signaling Pathway in T-Cells

Caption: DGKα signaling pathway in T-cell activation and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow for evaluating the effects of this compound on T-cell function.

Conclusion

This compound is a valuable research tool for investigating the role of DGKα in T-cell biology and its potential as a therapeutic target in oncology. Its high selectivity and potency make it a suitable probe for dissecting the intricacies of the DGKα signaling pathway. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the immunomodulatory effects of DGKα inhibition and to advance the development of novel cancer immunotherapies. Further in vivo studies in relevant cancer models are warranted to fully elucidate the therapeutic potential of this compound and similar DGKα inhibitors.[25][26][27]

References

- 1. pnas.org [pnas.org]

- 2. Role of diacylglycerol kinases in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Diacylglycerol Kinases in T Cell Tolerance and Effector Function [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Diacylglycerol Kinase (DGK) | DC Chemicals [dcchemicals.com]

- 9. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of diacylglycerol kinase alpha restores restimulation-induced cell death and reduces immunopathology in XLP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. ulab360.com [ulab360.com]

- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 14. ulab360.com [ulab360.com]

- 15. promega.com [promega.com]

- 16. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol for flow cytometry immunophenotyping of human antigen-specific T cells by activation-induced marker and Th1 cytokine detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. miltenyibiotec.com [miltenyibiotec.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. EliKine™ Human IFN-γ ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 22. Human IFN gamma ELISA Kit - HS (ab236895) | Abcam [abcam.com]

- 23. bioworlde.com [bioworlde.com]

- 24. A user-friendly, highly sensitive assay to detect the IFN-γ secretion by T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An Optimized Protocol for In Vivo Analysis of Tumor Cell Division in a Sleeping Beauty-Mediated Mouse Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Accessing key steps of human tumor progression in vivo by using an avian embryo model - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BMS-684 in Cancer Immunotherapy: A Technical Guide to a Novel Intracellular Checkpoint Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of immune checkpoint inhibitors (ICIs) has revolutionized the landscape of cancer treatment. By targeting extracellular checkpoint molecules such as PD-1 and CTLA-4, these therapies have achieved durable clinical responses in a subset of patients across various malignancies. However, a significant number of patients do not respond to or develop resistance to these therapies, highlighting the need for novel therapeutic strategies that can overcome these limitations. One promising approach is the targeting of intracellular checkpoint molecules that regulate T-cell function. This technical guide provides an in-depth overview of BMS-684, a selective inhibitor of the intracellular checkpoint proteins Diacylglycerol Kinase alpha (DGKα) and zeta (DGKζ), and its role in cancer immunotherapy.

This compound: A Selective Dual DGKα/ζ Inhibitor

This compound is a small molecule inhibitor identified through phenotypic screens for its ability to enhance T-cell activation.[1] It has been characterized as a potent and selective inhibitor of DGKα and also demonstrates activity against DGKζ.[2] These two isoforms are the predominant DGK enzymes expressed in T-cells and act as critical negative regulators of T-cell receptor (TCR) signaling.[2]

Chemical and Pharmacological Properties

Quantitative data on the in vitro activity and metabolic stability of this compound are summarized in the tables below.

| Parameter | Value | Reference |

| DGKα IC50 | 15 nM | [3][4] |

| Cellular EC50 | 2-4 µM | [2] |

| Selectivity | >100-fold over DGKβ and DGKγ | [3][4] |

| Human Liver Microsomal Stability | Favorable | [2] |

| Mouse Liver Microsomal Stability | Favorable | [2] |

Table 1: In Vitro Potency and Stability of this compound.

Mechanism of Action: Unleashing T-cell Effector Function

The primary mechanism of action of this compound is the inhibition of DGKα and DGKζ, which play a pivotal role in attenuating T-cell activation.

T-Cell Receptor (TCR) Signaling Pathway

Upon TCR engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of Phospholipase C-gamma 1 (PLCγ1). PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is crucial for the activation of several downstream signaling pathways, including Ras-ERK and PKC-NF-κB, which are essential for T-cell proliferation, cytokine production, and effector function.

DGKα and DGKζ act as a negative feedback loop by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling. By inhibiting DGKα and DGKζ, this compound sustains the levels of DAG, leading to enhanced and prolonged TCR signaling, which in turn augments T-cell activation and anti-tumor immunity.

Synergy with PD-1 Blockade

Preclinical studies have demonstrated that dual inhibition of DGKα and DGKζ synergizes with anti-PD-1 therapy to elicit robust anti-tumor responses.[1] The proposed mechanism for this synergy involves complementary actions on T-cells. While anti-PD-1 therapy reinvigorates exhausted T-cells in the tumor microenvironment, DGK inhibition by this compound lowers the threshold for T-cell activation. This allows for a more potent response to tumor antigens, especially in the context of low-affinity antigens or low MHC class I expression on tumor cells, which are common mechanisms of resistance to PD-1 blockade.

Preclinical Efficacy

While specific in vivo data for this compound is limited in publicly available literature, studies on the chemical series of dual DGKα/ζ inhibitors, including the optimized analog BMS-502, have demonstrated significant anti-tumor efficacy in syngeneic mouse models, such as the CT26 colorectal cancer model.[1] The optimized compounds have been shown to increase the infiltration of CD8+ T-cells into the tumor and enhance the production of effector cytokines like IFN-γ and IL-2.

| Preclinical Model | Treatment | Key Findings | Reference |

| Syngeneic CT26 Colorectal Cancer | Dual DGKα/ζ Inhibitor + Anti-PD-1 | Significant tumor regression | [1] |

| Human Primary T-cells | Dual DGKα/ζ Inhibitor | Potentiation of T-cell activation and cytokine release | [1][2] |

| Mouse OT-1 Model | BMS-502 (Optimized Analog) | Dose-dependent immune stimulation | [2] |

Table 2: Summary of Preclinical Efficacy of Dual DGKα/ζ Inhibitors.

Experimental Protocols

The following section outlines the general methodologies employed in the preclinical evaluation of DGK inhibitors like this compound.

In Vitro T-Cell Activation and Proliferation Assays

-

T-Cell Isolation: Human or mouse T-cells are isolated from peripheral blood mononuclear cells (PBMCs) or spleens, respectively, using negative selection kits.

-

Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound or vehicle control.

-

Cytokine Measurement: Supernatants are collected after 24-72 hours and the concentration of cytokines such as IFN-γ and IL-2 is measured by ELISA or multiplex bead array.

-

Proliferation Assay (CFSE): T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After 3-5 days, CFSE dilution, which is indicative of cell division, is measured by flow cytometry.

In Vivo Syngeneic Tumor Model Studies

-

Tumor Implantation: 1 x 10^6 CT26 colon carcinoma cells are subcutaneously injected into the flank of BALB/c mice.

-

Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups: vehicle, this compound, anti-PD-1 antibody, or a combination of this compound and anti-PD-1. This compound is typically administered orally.

-

Tumor Growth Monitoring: Tumor volume is measured two to three times weekly with calipers.

-

Immunophenotyping: At the end of the study, tumors are excised, dissociated into single-cell suspensions, and stained with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3) for analysis by flow cytometry to determine the composition of tumor-infiltrating lymphocytes.

Conclusion and Future Directions

This compound represents a promising first-in-class dual DGKα/ζ inhibitor with the potential to enhance anti-tumor immunity by targeting an intracellular T-cell checkpoint. Its mechanism of action, which involves the potentiation of TCR signaling, is distinct from and complementary to existing immunotherapies that target extracellular checkpoints. The preclinical data for the chemical class to which this compound belongs, particularly the synergy with anti-PD-1 therapy, provides a strong rationale for the clinical development of dual DGKα/ζ inhibitors.

Future research should focus on further elucidating the precise molecular interactions of this compound and its analogs with their targets, identifying predictive biomarkers for patient selection, and exploring their efficacy in a broader range of tumor types, including those that are refractory to current immunotherapies. The continued investigation of compounds like this compound holds the promise of expanding the arsenal of effective cancer immunotherapies and improving patient outcomes.

References

- 1. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Target Validation of BMS-684 in Jurkat Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental framework for validating the molecular target of BMS-684, a potent and selective inhibitor of Diacylglycerol Kinase alpha (DGKα), within the context of the Jurkat human T-lymphocyte cell line. This document outlines the rationale, key experimental protocols, expected outcomes, and data interpretation to facilitate the investigation of this compound's mechanism of action in a relevant cellular model of T-cell signaling.

Introduction: The Rationale for this compound Target Validation in Jurkat Cells

This compound has been identified as a highly selective inhibitor of Diacylglycerol Kinase alpha (DGKα) with a reported IC50 of 15 nM in biochemical assays.[1][2] DGKα plays a critical role in regulating T-cell activation by phosphorylating diacylglycerol (DAG), a key second messenger, to phosphatidic acid (PA). This action attenuates DAG-mediated signaling pathways that are essential for T-cell proliferation and effector functions. By inhibiting DGKα, this compound is expected to increase the intracellular concentration of DAG, thereby enhancing T-cell receptor (TCR) signaling and augmenting the anti-tumor immune response.

Jurkat cells, an immortalized human T-lymphocyte cell line, are a well-established and widely used model system for studying T-cell signaling pathways. They endogenously express the components of the TCR signaling cascade, including DGKα, making them an ideal platform for validating the cellular target and mechanism of action of compounds like this compound.

This guide will detail the necessary steps to:

-

Confirm the presence of the drug target (DGKα) in Jurkat cells.

-

Demonstrate that this compound can engage and inhibit its target in a cellular context.

-

Elucidate the downstream signaling consequences of DGKα inhibition by this compound.

-

Quantify the functional outcomes of this compound treatment on T-cell activation.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the expected quantitative data from the described experimental protocols. It is important to note that while the biochemical potency of this compound is well-defined, specific cellular potency and downstream effects in Jurkat cells may vary. The data presented for downstream signaling and functional outcomes are representative examples based on studies of similar DGKα inhibitors in Jurkat cells and should be experimentally determined for this compound.

Table 1: Potency of this compound and a Related Compound

| Compound | Target(s) | Assay Type | IC50 / EC50 | Reference |

| This compound | DGKα | Biochemical | 15 nM | [1][3] |

| This compound | DGKβ, DGKγ | Biochemical | >100-fold selectivity vs DGKα | [1][3] |

| BMS-986408 | DGKα | Biochemical | 0.3 nM | [4] |

| BMS-986408 | DGKζ | Biochemical | 2 nM | [4] |

| BMS-986408 | Cellular DAG to PA conversion | Jurkat cells | Not specified | [4] |

Table 2: Representative Quantitative Effects of DGKα Inhibition on Downstream Signaling in Jurkat Cells (Illustrative)

| Parameter | Treatment Condition | Expected Fold Change (vs. Activated Control) |

| p-PLCγ1 (Phosphorylation) | TCR Activation + DGKα Inhibitor | 1.5 - 2.5 |

| p-ERK1/2 (Phosphorylation) | TCR Activation + DGKα Inhibitor | 2.0 - 4.0 |

| NFAT-Luciferase Activity | TCR Activation + DGKα Inhibitor | 3.0 - 6.0 |

Note: The values in Table 2 are illustrative and based on the known mechanism of action of DGKα inhibitors. Actual values for this compound must be determined experimentally.

Experimental Protocols

Cell Culture

Jurkat E6.1 cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured at 37°C in a humidified atmosphere with 5% CO2 and maintained at a density between 1x10^5 and 1x10^6 cells/mL.

Western Blotting for DGKα Expression and Signaling Pathway Analysis

Objective: To confirm the expression of DGKα in Jurkat cells and to assess the effect of this compound on the phosphorylation status of downstream signaling proteins.

Materials:

-

Jurkat cells

-

This compound

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin, or anti-CD3/anti-CD28 antibodies

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-DGKα, anti-phospho-PLCγ1, anti-PLCγ1, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Protocol:

-

Seed Jurkat cells at a density of 1x10^6 cells/mL and allow them to rest for 2 hours.

-

Pre-treat cells with varying concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with an appropriate T-cell activator (e.g., 50 ng/mL PMA and 1 µM Ionomycin, or 1 µg/mL anti-CD3 and 1 µg/mL anti-CD28) for 15-30 minutes.

-

Harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Densitometric analysis can be performed to quantify changes in protein phosphorylation, normalizing to the total protein and β-actin loading control.

In-Cell Diacylglycerol Kinase Activity Assay

Objective: To directly measure the inhibitory effect of this compound on DGK activity in Jurkat cell lysates.

Materials:

-

Jurkat cells

-

This compound

-

Diacylglycerol Kinase Activity Assay Kit (Fluorometric or Radiometric)

-

Cell lysis buffer (provided in the kit or a non-denaturing lysis buffer)

Protocol:

-

Treat Jurkat cells with varying concentrations of this compound or DMSO for 1-2 hours.

-

Harvest and wash the cells as described for Western blotting.

-

Prepare cell lysates according to the manufacturer's protocol of the chosen DGK activity assay kit. This typically involves a non-denaturing lysis buffer to preserve enzyme activity.

-

Determine the protein concentration of the lysates.

-

Perform the DGK activity assay using equal amounts of protein from each sample. This assay generally involves providing the lysate with a DAG substrate and ATP (often radiolabeled [γ-32P]ATP) and measuring the formation of phosphatidic acid.

-

Quantify the product formation (e.g., by scintillation counting for a radiometric assay or fluorescence for a fluorometric assay).

-

Calculate the percentage of DGK activity inhibition at different this compound concentrations to determine the cellular IC50.

NFAT Reporter Assay for T-Cell Activation

Objective: To functionally assess the impact of this compound on T-cell activation by measuring the activity of the NFAT (Nuclear Factor of Activated T-cells) transcription factor.

Materials:

-

Jurkat-NFAT-Lucia™ cells (or similar NFAT reporter cell line)

-

This compound

-

PMA and Ionomycin, or anti-CD3/anti-CD28 antibodies

-

Luciferase assay reagent

Protocol:

-

Seed Jurkat-NFAT reporter cells in a 96-well plate at a density of 1x10^5 cells/well.

-

Pre-treat the cells with a dose-response of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a suboptimal concentration of T-cell activators (to allow for the observation of enhancement by the inhibitor).

-

Incubate for 6-24 hours at 37°C.

-

Measure the luciferase activity in the cell supernatant or cell lysate according to the reporter gene system's protocol.

-

Plot the luciferase activity against the concentration of this compound to determine the EC50 for T-cell activation enhancement.

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diacylglycerol Kinase (DGK) | DC Chemicals [dcchemicals.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Discovery of BMS-986408, a First-In-Class Dual DGKα and DGKζ Inhibitor that Unleashes PD-1 Checkpoint and CAR T-cell Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BMS-684: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-684 is a potent and selective small molecule inhibitor of Diacylglycerol Kinase alpha (DGKα), an enzyme that plays a crucial role in regulating T-cell signaling. By inhibiting DGKα, this compound has been shown to enhance T-cell activation and anti-tumor immunity, making it a significant compound of interest in the field of immuno-oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound, intended for professionals in drug development and scientific research.

Discovery of this compound

This compound was identified by Bristol Myers Squibb through a phenotypic screening strategy aimed at discovering compounds that could modulate intracellular checkpoint signaling in T-cells.[1] This approach, which focuses on the observable characteristics (phenotype) of cells upon treatment with a compound, allowed for the identification of molecules acting on novel intracellular checkpoints without a preconceived target bias.[2]

The screening identified a quinolone compound, designated as this compound, with EC50 values in the range of 2–4 μM.[2] This initial hit was deemed a synthetically tractable starting point for a medicinal chemistry program aimed at optimizing its potency and pharmacokinetic properties.[2] Subsequent target identification efforts revealed that this compound selectively inhibits DGKα.[1]

Synthesis of this compound

The chemical name for this compound is 4-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one. Its synthesis can be approached through a convergent strategy, involving the preparation of two key intermediates: 1-benzhydrylpiperazine and 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one, followed by their coupling.

Synthesis of 1-Benzhydrylpiperazine

A common method for the synthesis of 1-benzhydrylpiperazine involves the reaction of piperazine with benzhydryl chloride.

-

Experimental Protocol:

-

To a solution of excess piperazine in a suitable solvent such as N,N-dimethylformamide (DMF), add anhydrous potassium carbonate.

-

Slowly add benzhydryl chloride to the mixture.

-

Heat the reaction mixture and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-benzhydrylpiperazine.[1]

-

Synthesis of 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one

The quinolinone core can be synthesized through a multi-step process starting from simpler aromatic precursors. The synthesis of a similar compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, involves cyclization, nitration, and chlorination steps. A plausible route for the required intermediate is outlined below.

-

Experimental Protocol:

-

Cyclization: React an appropriately substituted aniline with a suitable diketene or acetoacetate derivative to form the quinolinone ring. This is often achieved under acidic or thermal conditions.

-

Nitration: Treat the formed 1-methylquinolin-2(1H)-one with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 3-position.

-

Chlorination: React the 1-methyl-3-nitroquinolin-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 4-position, yielding 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one.[3]

-

Final Coupling Step

The final step in the synthesis of this compound is the nucleophilic substitution reaction between the two prepared intermediates.

-

Experimental Protocol:

-

Dissolve 1-benzhydrylpiperazine and 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one in an appropriate solvent, such as DMF or dimethyl sulfoxide (DMSO).

-

Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the hydrochloric acid formed during the reaction.

-

Heat the reaction mixture and monitor its progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the final product, this compound, by recrystallization or column chromatography.

-

Preclinical Data

This compound has been characterized through a series of in vitro assays to determine its potency, selectivity, and drug-like properties.

Quantitative Data Summary

| Parameter | Value | Reference |

| DGKα IC₅₀ | 15 nM | [4] |

| Selectivity | >100-fold over DGKβ and DGKγ | [4] |

| Cellular EC₅₀ (T-cell proliferation) | 2-4 μM | [2] |

| Permeability (PAMPA) | 670 nm/sec (pH 5), 952 nm/sec (pH 7) | [2] |

| Metabolic Stability | Favorable in human and mouse liver microsomes | [2] |

Experimental Protocols

Diacylglycerol Kinase (DGK) Activity Assay

The inhibitory activity of this compound against DGKα was likely determined using a biochemical assay that measures the phosphorylation of diacylglycerol.

-

Methodology:

-

The assay is typically performed in a microplate format.

-

Recombinant human DGKα enzyme is incubated with a diacylglycerol substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP).

-

The reaction is carried out in a buffer solution at an optimal pH and temperature (e.g., 37°C).

-

This compound at various concentrations is added to the reaction mixture to determine its inhibitory effect.

-

The reaction is stopped after a defined incubation period by adding a quenching solution.

-

The phosphorylated product (phosphatidic acid) is separated from the unreacted ATP, often by spotting the reaction mixture onto a filter membrane and washing away the excess ATP.

-

The amount of incorporated radiolabel in the product is quantified using a scintillation counter or phosphorimager.

-

The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict the passive permeability of a compound across biological membranes.[5]

-

Methodology:

-

A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.

-

The wells of a corresponding 96-well acceptor plate are filled with a buffer solution.

-

A solution of the test compound (this compound) in a donor buffer is added to the wells of the filter plate.

-

The filter plate is placed on top of the acceptor plate, creating a "sandwich".

-

The assembly is incubated at room temperature for a specified period, allowing the compound to diffuse from the donor to the acceptor compartment.

-

After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

-

The permeability coefficient (Pe) is calculated based on the compound concentrations and the incubation time.[5][6]

-

Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound when exposed to liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[7]

-

Methodology:

-

Liver microsomes (from human or other species) are incubated with the test compound (this compound) in a buffer solution at 37°C.

-

The reaction is initiated by the addition of a cofactor, typically NADPH.

-

Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

The samples are centrifuged to precipitate the proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[7][8]

-

Signaling Pathway and Mechanism of Action

DGKα is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, phospholipase C-gamma 1 (PLCγ1) is activated, leading to the generation of two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). DAG activates several downstream signaling pathways, including those mediated by RasGRP and Protein Kinase C theta (PKCθ), which are essential for T-cell activation, proliferation, and cytokine production.

DGKα terminates this signaling by phosphorylating DAG to phosphatidic acid (PA). By inhibiting DGKα, this compound sustains the levels of DAG, thereby amplifying and prolonging the downstream signaling cascades that promote T-cell effector functions.

Caption: DGKα signaling pathway in T-cells and the mechanism of action of this compound.

Conclusion

This compound is a selective DGKα inhibitor discovered through a phenotypic screening approach. Its synthesis is achievable through a convergent route, and it exhibits promising preclinical characteristics, including potent enzyme inhibition, good membrane permeability, and favorable metabolic stability. By targeting a key negative regulator of T-cell signaling, this compound represents a valuable tool for research in immuno-oncology and holds potential for the development of novel cancer immunotherapies. Further optimization of this chemical scaffold has led to the development of more potent dual DGKα/ζ inhibitors, such as BMS-502.[2]

References

- 1. ijpsr.com [ijpsr.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. One moment, please... [iipseries.org]

- 8. EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

The Impact of BMS-684 on Diacylglycerol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-684 is a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme pivotal in the regulation of diacylglycerol (DAG) signaling. By attenuating the conversion of DAG to phosphatidic acid (PA), this compound effectively elevates intracellular DAG levels, thereby modulating a cascade of downstream signaling events. This technical guide provides an in-depth analysis of the effects of this compound on DAG metabolism, compiling available quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to Diacylglycerol Metabolism and this compound

Diacylglycerol (DAG) is a critical second messenger molecule involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] It is primarily produced through the hydrolysis of membrane phospholipids by phospholipase C (PLC). The signaling function of DAG is tightly regulated, in part, by the action of diacylglycerol kinases (DGKs), which phosphorylate DAG to yield phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[1][2]

There are ten known isoforms of DGK in mammals, with DGKα and DGKζ being prominently expressed in T-lymphocytes. In this context, DGKs act as negative regulators of T-cell receptor (TCR) signaling.[3][4] By dampening DAG levels, DGKα and DGKζ attenuate the activation of downstream effectors such as Protein Kinase C (PKC) and Ras guanyl nucleotide-releasing proteins (RasGRPs), which are essential for T-cell activation and effector functions.[3]

This compound has been identified as a potent and selective inhibitor of DGKα, with an IC50 of 15 nM.[5][6][7][8] It also exhibits inhibitory activity against DGKζ.[5] By inhibiting these kinases, this compound is designed to increase the concentration and prolong the action of intracellular DAG, leading to enhanced T-cell activation and a more robust immune response. This mechanism of action positions this compound as a potential therapeutic agent in immuno-oncology.

Quantitative Effects of this compound on Diacylglycerol Kinase Activity

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against various DGK isoforms. This data is crucial for understanding its selectivity and potential off-target effects.

| DGK Isoform | This compound IC50 (µM) | Reference |

| DGKα | 0.015 | [5] |

| DGKβ | >10 | [5] |

| DGKγ | >10 | [5] |

| DGKδ | No significant inhibition | [5] |

| DGKε | No significant inhibition | [5] |

| DGKζ | 0.8 | [5] |

| DGKη | No significant inhibition | [5] |

| DGKθ | No significant inhibition | [5] |

| DGKι | 1.5 | [5] |

| DGKκ | >10 | [5] |

Table 1: Inhibitory Activity of this compound against Diacylglycerol Kinase Isoforms. This table summarizes the IC50 values of this compound for various DGK isoforms, demonstrating its high selectivity for DGKα and moderate activity against DGKζ and DGKι.

While direct quantitative data on the fold-increase of intracellular DAG levels upon this compound treatment is not yet available in the public domain, studies with other DGK inhibitors provide an expected outcome. For instance, treatment of cell lines with a different DGK inhibitor resulted in a measurable, albeit weak, increase in total DAG levels, confirming the expected mechanism of action.[5] It is anticipated that lipidomics studies on this compound-treated cells would yield similar results, providing a direct link between DGKα inhibition and the accumulation of its substrate.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental approaches used to characterize it, the following diagrams have been generated using the DOT language.

Figure 1: this compound's Point of Intervention in the Diacylglycerol Signaling Pathway.

Figure 2: Workflow for a Diacylglycerol Kinase (DGK) Biochemical Assay.

Figure 3: Workflow for a T-Cell Activation and Proliferation Assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of DGK inhibitors like this compound.

Diacylglycerol Kinase (DGK) Biochemical Assay

This protocol is adapted from the supplementary information of Chupak et al., 2023.[5]

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human DGK isoforms.

Materials:

-

Recombinant human DGKα, β, γ, δ, ε, ζ, η, θ, ι, and κ enzymes.

-

Lipid substrate: 1,2-dioleoyl-sn-glycerol (DAG).

-

[γ-33P]ATP (radiolabeled).

-

This compound, serially diluted in DMSO.

-

Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS, 1 mM DTT.

-

Quench solution: 1 M HCl.

-

Extraction solvent: Chloroform:Methanol (2:1, v/v).

-

TLC plates (silica gel).

-

TLC developing solvent: Chloroform:Methanol:Acetic Acid (65:15:5, v/v/v).

-

Phosphor imaging system.

Procedure:

-

Prepare a reaction mixture containing the respective recombinant DGK enzyme and the lipid substrate in the assay buffer.

-

Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding the quench solution.

-

Extract the lipids by adding the extraction solvent, vortexing, and centrifuging to separate the phases.

-

Spot the organic (lower) phase onto a TLC plate.

-

Develop the TLC plate in the developing solvent to separate the product (radiolabeled phosphatidic acid) from the unreacted [γ-33P]ATP.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Quantify the amount of radiolabeled phosphatidic acid using a phosphor imaging system.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

T-Cell Activation and Proliferation Assay

This protocol is a generalized procedure based on methods described for assessing T-cell responses.[9][10]

Objective: To evaluate the effect of this compound on T-cell activation and proliferation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated primary human T-cells.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

-

Anti-human CD3 and anti-human CD28 antibodies (for T-cell stimulation).

-

This compound, dissolved in DMSO.

-

Carboxyfluorescein succinimidyl ester (CFSE) for proliferation tracking.

-

Human IL-2 and IFN-γ ELISA kits.

-

Flow cytometer.

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using isolated T-cells, further purify using magnetic-activated cell sorting (MACS).

-

For proliferation assays, label the cells with CFSE according to the manufacturer's protocol.

-

Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody.

-

Add soluble anti-CD28 antibody to the culture medium.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.

-

Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Resuspend the cell pellet and analyze by flow cytometry. For proliferation, gate on the T-cell population and measure the dilution of the CFSE signal, which is indicative of cell division.

-

Analyze the data to determine the effect of this compound on cytokine production and T-cell proliferation.

Quantification of Intracellular Diacylglycerol by Lipidomics

This is a generalized protocol for the analysis of cellular DAG levels using mass spectrometry.[7][8]

Objective: To quantify the changes in intracellular DAG species following treatment with a DGK inhibitor.

Materials:

-

Cell culture of interest (e.g., Jurkat T-cells).

-

DGK inhibitor (e.g., this compound).

-

Internal standards (e.g., deuterated DAG species).

-

Extraction solvent: Chloroform:Methanol (2:1, v/v).

-

Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

-

Culture cells to the desired density and treat with the DGK inhibitor or vehicle control for a specified time.

-

Harvest the cells and quench metabolic activity by rapid washing with ice-cold saline.

-

Add the internal standards to the cell pellet.

-

Perform lipid extraction using the Bligh-Dyer method with the chloroform:methanol solvent system.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

-

Inject the sample into the LC-MS system. Separate the different lipid species using a suitable chromatography column and detect them using the mass spectrometer.

-

Identify and quantify the different DAG species based on their mass-to-charge ratio and fragmentation patterns, and by comparing their peak areas to those of the internal standards.

-

Normalize the data to the cell number or total protein content to determine the relative or absolute changes in DAG levels between treated and untreated samples.

Conclusion

This compound is a highly selective and potent inhibitor of DGKα, with a clear mechanism of action centered on the modulation of diacylglycerol metabolism. By inhibiting the phosphorylation of DAG, this compound leads to an accumulation of this second messenger, which in turn enhances downstream signaling pathways critical for T-cell activation. The provided quantitative data on its inhibitory activity, along with the detailed experimental protocols, offer a solid foundation for further research into the therapeutic potential of this compound. Future studies employing lipidomics to directly quantify the in-cell accumulation of DAG species upon this compound treatment will be invaluable in further elucidating its precise pharmacological effects and solidifying its role as a modulator of the immune response. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of immuno-oncology and targeted drug development.

References

- 1. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of diacylglycerol kinases in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disruption of diacylglycerol metabolism impairs the induction of T cell anergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

The Structural Basis for BMS-684 Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-684 is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ), isoforms that play a critical role in negatively regulating T-cell signaling. This selectivity is crucial for its therapeutic potential in immuno-oncology. This technical guide provides an in-depth analysis of the structural and molecular underpinnings of this compound's selectivity, supported by quantitative data and detailed experimental methodologies. The core of its selectivity lies in its unique chemical scaffold, which engages with a distinct accessory subdomain within the catalytic domain of DGKα and DGKζ, a feature not conserved across other DGK isoforms or the broader kinome.

Introduction

Diacylglycerol kinases (DGKs) are a family of ten lipid kinases that phosphorylate diacylglycerol (DAG) to phosphatidic acid (PA), thereby acting as a critical node in cellular signaling. Specifically, DGKα and DGKζ are highly expressed in T-cells and function as negative regulators of T-cell receptor signaling by attenuating DAG-mediated pathways. Inhibition of these isoforms can therefore enhance T-cell activation and anti-tumor immunity. This compound emerged from a phenotypic screen aimed at identifying compounds that could block intracellular checkpoint signaling in T-cells[1]. Its high selectivity for DGKα and DGKζ over other DGK isoforms and the wider human kinome makes it a promising therapeutic candidate. Understanding the structural basis of this selectivity is paramount for the rational design of next-generation inhibitors with improved potency and specificity.

Quantitative Inhibition Profile of this compound

This compound demonstrates potent and selective inhibition of DGKα and DGKζ. The following table summarizes its inhibitory activity against various DGK isoforms.

| Target | IC50 (nM) | Selectivity vs. DGKα | Reference |

| DGKα | 15 | - | [2][3] |

| DGKζ | Potent Inhibition | - | [1] |

| DGKβ | >100-fold less potent | >100x | [2][3] |

| DGKγ | >100-fold less potent | >100x | [2][3] |

| Other DGK Isoforms (δ, ε, η, θ, ι, κ) | No significant inhibition | High | [1] |

This compound was also profiled against a broad panel of 327 protein kinases and showed no noteworthy binding, highlighting its exceptional selectivity within the kinome[1].

The Structural Basis of Selectivity

While a co-crystal structure of this compound with DGKα or DGKζ is not publicly available, significant insights can be drawn from the closely related, clinical-stage DGKα/ζ inhibitor from Bristol Myers Squibb, BMS-986408[4][5]. It is highly probable that this compound shares a similar binding mode.

The selectivity of these inhibitors is attributed to their interaction with an accessory subdomain of the catalytic domain, a region that is not highly conserved across other DGK isoforms. This mode of action is distinct from typical kinase inhibitors that target the highly conserved ATP-binding pocket. BMS-986408 acts as a substrate-competitive inhibitor, suggesting its binding site overlaps with that of diacylglycerol[4][5].

The chemical structure of this compound, featuring a quinolone core and a benzhydrylpiperazine moiety, is critical for this selective interaction. The structure-activity relationship (SAR) studies of this compound and its analogs have revealed that modifications to these core components significantly impact potency and selectivity, underscoring their importance in binding to the unique accessory subdomain of DGKα and DGKζ[1].

Binding model of this compound to the DGK catalytic domain.

Experimental Protocols

The identification and characterization of this compound's selectivity involved several key experimental techniques.

Lipid-Probe Chemoproteomics for Target Identification

The initial identification of DGKα and DGKζ as the targets of the chemical series including this compound was achieved through a lipid-probe chemoproteomics strategy[1]. This approach utilizes chemical probes that mimic the natural lipid substrates of enzymes to capture and identify binding proteins from cell lysates.

Methodology:

-

Probe Design and Synthesis: A lipid probe is synthesized with a reactive group (e.g., an alkyne or a photo-affinity label) that allows for covalent attachment to interacting proteins and a reporter tag (e.g., biotin) for enrichment.

-

Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., human T-cells).

-

Probe Incubation: Incubate the cell lysate with the lipid probe. In parallel, a competition experiment is performed where the lysate is pre-incubated with an excess of the inhibitor (this compound) before adding the probe.

-

Crosslinking (if using a photo-affinity probe): Expose the lysate-probe mixture to UV light to induce covalent crosslinking.

-

Enrichment of Probe-Bound Proteins: Use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.

-

On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins, followed by on-bead digestion with trypsin to release peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

-

Data Analysis: Proteins that are significantly less abundant in the this compound-competed sample compared to the probe-only sample are identified as specific targets.

References

- 1. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Discovery of BMS-986408, a First-In-Class Dual DGKα and DGKζ Inhibitor that Unleashes PD-1 Checkpoint and CAR T-cell Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of BMS-986408, a First-In-Class Dual DGKα and DGKζ Inhibitor that Unleashes PD-1 Checkpoint and CAR T-cell Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Antitumor Immunity: A Technical Guide to the Preclinical Activity of BMS-684

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical antitumor activity of BMS-684, a selective inhibitor of Diacylglycerol Kinase alpha (DGKα). This compound has emerged as a promising agent for cancer immunotherapy by targeting an intracellular checkpoint to enhance T-cell-mediated tumor destruction. This document provides a comprehensive overview of its mechanism of action, quantitative preclinical data, and detailed experimental protocols to support further research and development in the field.

Core Mechanism of Action: Targeting DGKα to Unleash T-Cell Function

This compound is a potent and selective inhibitor of DGKα, with a reported half-maximal inhibitory concentration (IC50) of 15 nM.[1][2] DGKα is a critical negative regulator of T-cell activation. Upon T-cell receptor (TCR) stimulation, phospholipase C-γ1 (PLCγ1) generates two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is essential for activating downstream signaling pathways that lead to T-cell proliferation and effector functions, primarily through the Ras-ERK and PKCθ-NF-κB axes.

DGKα attenuates this signaling by phosphorylating DAG to phosphatidic acid (PA), thereby acting as an intracellular checkpoint that dampens T-cell responses. By selectively inhibiting DGKα, this compound sustains DAG signaling, leading to enhanced T-cell activation, cytokine production, and ultimately, a more robust antitumor immune response. This mechanism of action positions this compound as a novel T-cell-based cancer immunotherapy.

Quantitative Preclinical Data

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity | Reference |

| DGKα | 15 | >100-fold vs. DGKβ and DGKγ | [1][2] |

Note: this compound did not show significant inhibition of other DGK isozymes.

Signaling Pathway Visualization

The following diagram illustrates the role of DGKα in the T-cell receptor signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these preclinical findings.

In Vitro DGKα Enzyme Assay

Objective: To determine the in vitro inhibitory activity of this compound against DGKα.

Materials:

-

Recombinant human DGKα enzyme

-

Diacylglycerol (DAG) substrate

-

ATP, [γ-32P]ATP

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing kinase buffer, DGKα enzyme, and the DAG substrate.

-

Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 4M Guanidine HCl).

-

Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).

-

Wash the filter membranes extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the amount of incorporated radiolabel in the phosphorylated product (phosphatidic acid) using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

T-Cell Activation Assay

Objective: To assess the effect of this compound on T-cell activation in vitro.

Materials:

-

Human or mouse primary T-cells or a T-cell line (e.g., Jurkat)

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

-

This compound

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-CD69, anti-CD25)

-

ELISA kits for cytokine measurement (e.g., IL-2, IFN-γ)

Protocol:

-

Isolate primary T-cells from peripheral blood or spleen, or culture the T-cell line.

-

Plate the T-cells in a 96-well plate pre-coated with anti-CD3 antibody.

-

Add soluble anti-CD28 antibody to the wells.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

For flow cytometry:

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25).

-

Analyze the cells using a flow cytometer to determine the percentage of activated T-cells.

-

-

For cytokine measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of cytokines (e.g., IL-2, IFN-γ) using ELISA kits according to the manufacturer's instructions.

-

In Vivo Syngeneic Tumor Model Study

Objective: To evaluate the in vivo antitumor efficacy of this compound, alone and in combination with anti-PD-1 therapy.

Materials:

-

Syngeneic mouse tumor cell line (e.g., MC38 colorectal adenocarcinoma, B16-F10 melanoma)

-

Immunocompetent mice (e.g., C57BL/6)

-

This compound formulated for in vivo administration

-

Anti-mouse PD-1 antibody

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).

-

Administer this compound and the anti-PD-1 antibody according to the desired dosing schedule and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for anti-PD-1).

-

Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Analyze the tumor growth data to determine the antitumor efficacy of the treatments, often expressed as tumor growth inhibition (TGI).

Experimental Workflow Visualization

The following diagram outlines the general workflow for preclinical evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for In vivo Dosing and Administration of BMS-684 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-684 is a selective inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ), with a reported IC50 of 15 nM for DGKα.[1] By inhibiting DGKα and DGKζ, this compound blocks the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This leads to an accumulation of DAG, a critical second messenger that activates downstream signaling pathways, including those involved in T-cell activation and proliferation. This mechanism of action positions this compound as a potential immunomodulatory agent for cancer therapy, functioning as an intracellular checkpoint inhibitor to enhance anti-tumor immune responses. Preclinical studies have explored the utility of DGK inhibitors, alone or in combination with other immunotherapies like anti-PD-1, in murine cancer models.

These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the in vivo administration of this compound and its analogs in mouse models, designed to guide researchers in their study design and execution.

Signaling Pathway of this compound